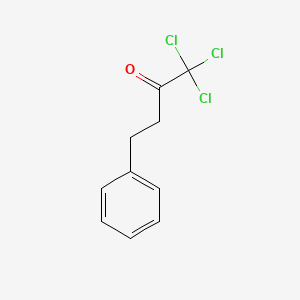
2-Butanone, 1,1,1-trichloro-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 1,1,1-trichloro-4-phenyl- is an organic compound with the molecular formula C10H9Cl3O It is a derivative of butanone, where three chlorine atoms and a phenyl group are attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1,1,1-trichloro-4-phenyl- can be achieved through several methods. One common approach involves the reaction of 2-butanone with trichloromethyl phenyl ketone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Butanone, 1,1,1-trichloro-4-phenyl- may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 1,1,1-trichloro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Butanone, 1,1,1-trichloro-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research explores its potential use in pharmaceuticals and drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Butanone, 1,1,1-trichloro-4-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone, 4-phenyl-: A similar compound with a phenyl group but without the trichloro substitution.
1-Phenyl-2-butanone: Another related compound with a different substitution pattern.
Uniqueness
2-Butanone, 1,1,1-trichloro-4-phenyl- is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and properties compared to other similar compounds.
This detailed article provides an overview of 2-Butanone, 1,1,1-trichloro-4-phenyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
139040-36-1 |
|---|---|
Fórmula molecular |
C10H9Cl3O |
Peso molecular |
251.5 g/mol |
Nombre IUPAC |
1,1,1-trichloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H9Cl3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
OJJORKKLZDKAIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


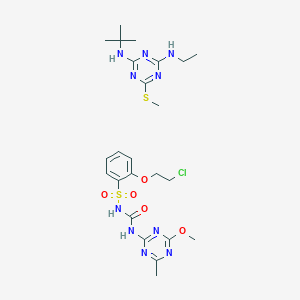
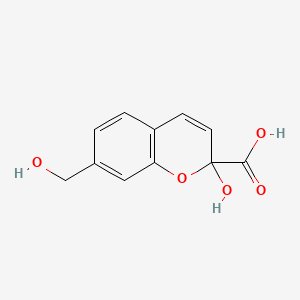
![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
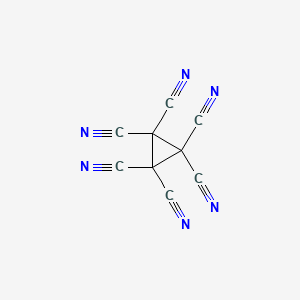

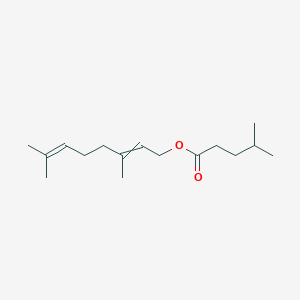
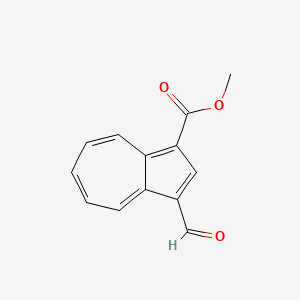


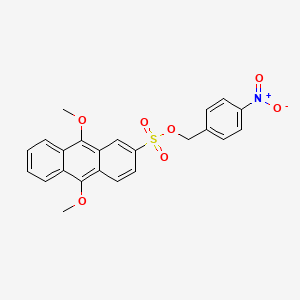


![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)

